Cis-5-Dodecenoic acid, also known as 5-dodecenoic acid or Lauroleinic acid, is a monounsaturated fatty acid characterized by a 12-carbon chain with a cis double bond located at the fifth carbon position. Its molecular formula is , with a molecular weight of approximately 198.30 g/mol. This compound falls under the category of medium-chain fatty acids, which are defined by aliphatic tails containing between 4 and 12 carbon atoms. The compound is typically in oil form and is colorless, exhibiting weak acidity with a predicted pKa of around 4.77 .
Cis-5-Dodecenoic acid has been studied for its potential biological activities, including:
Cis-5-Dodecenoic acid can be synthesized through several methods:
Cis-5-Dodecenoic acid has several applications across different fields:
Studies have indicated that cis-5-Dodecenoic acid interacts with various biological systems:
Cis-5-Dodecenoic acid shares structural similarities with several other fatty acids. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Hexadecenoic Acid | C16H30O2; unsaturated | Higher carbon chain length |
Oleic Acid | C18H34O2; unsaturated | Commonly found in olive oil |
Palmitoleic Acid | C16H30O2; unsaturated | Found in fish oils |
Capric Acid | C10H20O2; saturated | Shorter carbon chain |
Lauric Acid | C12H24O2; saturated | Commonly found in coconut oil |
Cis-5-Dodecenoic acid is unique due to its specific cis double bond configuration at the fifth position, which influences its physical properties and biological activities compared to these other compounds .
cis-5-Dodecenoic acid is a monounsaturated fatty acid characterized by its twelve-carbon aliphatic chain containing a single double bond [1]. The molecular formula of this compound is C₁₂H₂₂O₂, with a molecular weight of 198.3019 daltons [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (5Z)-dodec-5-enoic acid, reflecting its stereochemical configuration and structural features [4].
The carbon chain of cis-5-Dodecenoic acid follows a linear arrangement typical of naturally occurring fatty acids [5]. The compound possesses a straight twelve-carbon backbone, classified as a medium-chain fatty acid according to conventional fatty acid categorization systems [6]. The carbon atoms are numbered sequentially from the carboxyl carbon (C-1) to the terminal methyl carbon (C-12), following standard fatty acid nomenclature conventions [7]. The linear structure is represented by the chemical formula CH₃(CH₂)₅CH=CH(CH₂)₃COOH, where the carboxylic acid functional group occupies the terminal position [2].
The defining structural feature of cis-5-Dodecenoic acid is the presence of a single double bond located between carbon atoms 5 and 6 when counted from the carboxyl end [1] [8]. This positioning places the unsaturation at the fifth carbon-carbon bond, resulting in the compound's designation as a 5-dodecenoic acid derivative [4]. The double bond exhibits cis geometry, meaning that the hydrogen atoms attached to the carbon atoms forming the double bond are positioned on the same side of the double bond plane . This geometric arrangement creates a molecular kink that significantly influences the compound's physical and chemical properties [10].
The stereochemical configuration of cis-5-Dodecenoic acid represents a critical structural determinant that distinguishes it from its trans isomer . The cis configuration introduces a bend in the carbon chain at an angle of approximately 30 degrees from the linear axis, contrasting with the more extended conformation adopted by trans fatty acids [12]. This geometric difference has profound implications for molecular packing, membrane fluidity, and biological activity [13]. The cis double bond configuration renders the molecule less thermodynamically stable compared to its trans counterpart, but this arrangement is predominantly found in naturally occurring unsaturated fatty acids .
cis-5-Dodecenoic acid exhibits distinctive thermal properties that reflect its unsaturated nature and molecular structure [4] [15]. The compound has an estimated melting point of 9.63°C, significantly lower than its saturated counterpart due to the disruption in molecular packing caused by the cis double bond [4] [16]. Under reduced pressure conditions, the boiling point is recorded at 135°C at 0.4 mmHg, while at standard atmospheric pressure (760 mmHg), the boiling point reaches 310.6°C [15] [16]. These thermal characteristics demonstrate the compound's liquid state at room temperature and its moderate volatility compared to shorter-chain fatty acids [14].
The solubility profile of cis-5-Dodecenoic acid reflects its amphiphilic nature, combining hydrophobic hydrocarbon chain properties with hydrophilic carboxyl group functionality [17]. The compound demonstrates practical insolubility in water due to its predominant hydrophobic character [10] [17]. In organic solvents, cis-5-Dodecenoic acid shows slight solubility in chloroform and methanol [4] [16]. The predicted logarithmic partition coefficient (logP) values range from 3.768 to 4.116, indicating strong preference for organic phases over aqueous environments [7] [14]. This solubility behavior is consistent with other medium-chain fatty acids and influences the compound's biological distribution and membrane interactions [17].
The physical density of cis-5-Dodecenoic acid has been experimentally determined to be 0.906 g/mL at 25°C under standard conditions [2] [15]. Alternative measurements report a density of 0.922 g/cm³, reflecting slight variations in measurement conditions and sample purity [8] [15]. The refractive index of the compound is n₂₀/D 1.454, providing an optical property useful for identification and purity assessment [2] [16]. Viscosity parameters calculated through theoretical modeling indicate temperature-dependent behavior, with viscosity values ranging from 0.0075567 Pa·s at 330.67 K to 0.0000616 Pa·s at 624.17 K [14]. These physical parameters collectively characterize the compound's flow properties and molecular interactions in various thermal conditions [14].
cis-5-Dodecenoic acid exhibits characteristic reactivity patterns associated with both its carboxylic acid functional group and alkene double bond . The compound functions as an endogenous metabolite with demonstrated inhibitory activities against cyclooxygenase-I and cyclooxygenase-II enzymes [4] [13] [15]. The double bond renders the molecule susceptible to various addition reactions, including hydrogenation, halogenation, and oxidation processes . Oxidation reactions can yield aldehydes and carboxylic acids, while reduction processes convert the compound to its saturated analog, dodecanoic acid . The carboxyl group participates in typical acid-base reactions, esterification, and amide formation under appropriate conditions .
The carboxylic acid functionality of cis-5-Dodecenoic acid exhibits weakly acidic properties with a predicted pKa value of 4.77±0.10 [4] [16]. This acidic strength is comparable to other fatty acids and enables the formation of metal salts and ionic interactions [17]. The compound readily forms dimeric structures through hydrogen bonding between carboxyl groups, influencing its physical properties and crystalline arrangements [43]. The alkene functional group demonstrates typical unsaturated fatty acid behavior, including susceptibility to auto-oxidation and photosensitized degradation under specific conditions [29]. The combination of these functional groups creates a molecule capable of participating in diverse chemical transformations relevant to lipid metabolism and synthetic applications .
cis-5-Dodecenoic acid demonstrates moderate stability under standard storage conditions but requires protection from light and elevated temperatures to prevent degradation [4] [16]. The compound exhibits light sensitivity, necessitating storage in amber containers under refrigerated conditions [4] [16]. Thermal stability analysis indicates that the molecule maintains structural integrity under normal processing temperatures but may undergo isomerization or oxidation at elevated temperatures [27]. The presence of the cis double bond makes the compound more susceptible to oxidative degradation compared to saturated fatty acids [28]. Under physiological conditions, the compound serves as an intermediate in unsaturated fatty acid oxidation pathways, indicating its metabolic stability and biological relevance [10] [17].
Mass spectrometric analysis of cis-5-Dodecenoic acid reveals characteristic fragmentation patterns that facilitate structural identification and confirmation [1] [3]. Under electron ionization conditions, the molecular ion peak appears at m/z 198, corresponding to the molecular weight of the intact molecule [3]. Significant fragment ions include peaks at m/z 179.2 (100% relative intensity), representing loss of the hydroxyl group from the carboxyl functionality [1]. Additional prominent fragments occur at m/z 197.3 (68% relative intensity), m/z 180.3 (11% relative intensity), and m/z 59.0 (6% relative intensity) [1]. Tandem mass spectrometry experiments produce fragmentation patterns with base peaks at m/z 199.0 (100% relative intensity) and significant fragments at m/z 198.0 (29.93%), m/z 138.0 (25.03%), m/z 181.0 (12.94%), and m/z 171.0 (12.78%) [1]. These fragmentation patterns provide diagnostic information for compound identification and structural elucidation [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about cis-5-Dodecenoic acid through both proton and carbon-13 analyses [32] [35]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic chemical shift patterns that confirm the molecular structure [20] [32]. The alkene protons exhibit chemical shifts at δ 5.418 and δ 5.310 ppm, consistent with cis-configured olefinic protons [32]. Methylene protons adjacent to the double bond appear at δ 2.091 and δ 2.005 ppm, while the carboxyl-adjacent methylene protons resonate at δ 2.359 ppm [32]. Carbon-13 nuclear magnetic resonance spectra demonstrate distinct chemical shifts for the alkene carbons at δ 131.694 and δ 128.413 ppm, with the carboxyl carbon appearing at δ 180.429 ppm [32]. Aliphatic methylene carbons exhibit chemical shifts ranging from δ 22.952 to δ 33.713 ppm, providing comprehensive structural confirmation [32].
Infrared spectroscopic analysis of cis-5-Dodecenoic acid reveals characteristic absorption bands that identify key functional groups within the molecule [1] [37]. The carboxylic acid functionality produces a broad absorption band in the region 2500-3300 cm⁻¹, corresponding to the hydrogen-bonded hydroxyl stretching vibration [41] [43]. The carbonyl stretching vibration of the carboxyl group appears as a strong absorption band at approximately 1710 cm⁻¹, characteristic of dimeric carboxylic acid structures [38] [43]. Carbon-hydrogen stretching vibrations of the alkyl chain produce absorption bands in the region 2850-3000 cm⁻¹, with methylene groups contributing to bands around 2932 cm⁻¹ [38]. The alkene functionality contributes a moderate absorption band in the region 1630-1680 cm⁻¹, corresponding to the carbon-carbon double bond stretching vibration [42] [44]. Additional bands attributable to carbon-hydrogen bending vibrations of the alkene group appear in the region 650-1000 cm⁻¹ [42]. These spectroscopic features collectively provide a diagnostic fingerprint for compound identification and purity assessment [37] [38].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carboxyl O-H stretch | 2500-3300 | Strong, broad | Hydrogen-bonded hydroxyl |
Carbonyl C=O stretch | 1710 | Strong | Dimeric carboxylic acid |
Alkyl C-H stretch | 2850-3000 | Strong | Methylene groups |
Alkene C=C stretch | 1630-1680 | Moderate | Double bond |
Alkene C-H bend | 650-1000 | Variable | Olefinic deformation |
cis-5-Dodecenoic acid has been identified as a naturally occurring fatty acid in various plant species, with Aquilaria sinensis representing one of the most well-documented sources [2] [3]. This monounsaturated twelve-carbon fatty acid belongs to the class of medium-chain fatty acids and has been detected through advanced analytical techniques including gas chromatography-mass spectrometry [2].
Within Aquilaria sinensis, cis-5-dodecenoic acid has been reported as a component of the essential oil profile and various tissue extracts [3] [4]. The compound appears to be distributed throughout different parts of the plant, though specific concentration data for individual tissues remains limited in the current literature. Research utilizing gas chromatography has confirmed its presence as part of the complex chemical matrix that characterizes agarwood-producing species [4] [5].
Beyond Aquilaria sinensis, several other plant species have been documented to contain cis-5-dodecenoic acid. Paeonia lactiflora Pall. (Chinese peony) has been identified as containing this fatty acid as a component of its essential oils [6] [7]. The compound has also been detected in Asimina triloba (pawpaw) fruit at concentrations ranging from 0.0 to 0.1 parts per million [8].
Additional plant sources include members of the Citrus genus, where cis-5-dodecenoic acid has been found in Citrus limon essential oil and Citrus reticulata fruit at concentrations up to 1.0 parts per million [8]. Spice plants such as Elettaria cardamomum (cardamom) and Zingiber officinale (ginger) have also been reported to contain this fatty acid in their essential oil fractions [8].
Notably, Mitracarpus scaber shoots have shown relatively high concentrations of up to 436.0 parts per million, representing one of the highest documented plant concentrations of cis-5-dodecenoic acid [8]. Other documented sources include Glycyrrhiza glabra (licorice) root and Rheum palmatum (Chinese rhubarb) rhizome at concentrations up to 0.5 parts per million [8].
The biosynthesis of cis-5-dodecenoic acid in microbial systems represents a well-characterized metabolic pathway, particularly in bacterial species. Escherichia coli serves as the paradigm organism for understanding the anaerobic biosynthesis of this unsaturated fatty acid [9] [10] [11] [12].
In E. coli, cis-5-dodecenoic acid is produced through a sophisticated enzymatic pathway involving multiple fatty acid biosynthesis enzymes [9] [10] [11]. The pathway begins with the action of FabA, a bifunctional dehydratase-isomerase that converts (3R)-3-hydroxydecanoyl-acyl carrier protein to cis-3-decenoyl-acyl carrier protein [9] [11] [12]. This intermediate is then elongated by FabB, a 3-ketoacyl-acyl carrier protein synthase, which catalyzes the condensation reaction to form 3-keto-cis-5-dodecenoyl-acyl carrier protein [11] [12].
The subsequent reduction steps involve FabG (3-ketoacyl-acyl carrier protein reductase), FabZ (3-hydroxyacyl-acyl carrier protein dehydratase), and FabI (enoyl-acyl carrier protein reductase), ultimately yielding cis-5-dodecenoyl-acyl carrier protein [9] [13] [11]. This intermediate can then be incorporated into membrane phospholipids or released as free cis-5-dodecenoic acid under specific conditions [11].
Several other bacterial species possess similar biosynthetic capabilities. Enterococcus faecalis and Streptococcus pneumoniae both harbor the genetic machinery for cis-5-dodecenoic acid synthesis through analogous anaerobic pathways [9] [12]. Helicobacter pylori employs an alternative biosynthetic route (pathway II) that branches from the standard fatty acid elongation cycle at decanoyl-acyl carrier protein rather than at the hydroxydecanoyl intermediate [14].
Pseudomonas fluorescens strain BM07 demonstrates temperature-dependent production of cis-5-dodecenoic acid, with increased synthesis observed at lower growth temperatures (5°C compared to higher temperatures) . This cold-adaptation response suggests that cis-5-dodecenoic acid plays a role in membrane fluidity maintenance under temperature stress .
The biotechnological production of related compounds has been demonstrated in Candida tropicalis, which can convert dodecanoic acid methyl ester to dodecanedioic acid through hydroxylation and oxidation pathways involving cytochrome P450 enzymes of the CYP52A family [16]. While not directly producing cis-5-dodecenoic acid, this pathway illustrates the metabolic versatility of microorganisms in processing twelve-carbon fatty acid derivatives [16].
cis-5-Dodecenoic acid occurrence in animal systems has been documented primarily through metabolic studies and biomarker analyses. In mammalian systems, this fatty acid serves as an endogenous metabolite with specific roles in lipid metabolism and inflammatory processes [17] [18] [19].
The compound has been identified in human plasma and serum samples, where elevated levels are associated with acyl-coenzyme A dehydrogenase deficiency disorders [17] [20] [21]. This association suggests that cis-5-dodecenoic acid may serve as a biomarker for certain metabolic diseases, particularly those affecting fatty acid oxidation pathways [17] [20].
Marine organisms represent another significant source of cis-5-dodecenoic acid. The compound has been identified in sperm whale oil, where it occurs as 5-dodecenoic acid (also known as denticetic acid, 12:1 n-7) [22]. Historical analyses have also detected this fatty acid in milk lipids, though it is now recognized to be present in relatively low concentrations compared to other fatty acids [22].
Research on breast cancer cells has revealed that cis-5-dodecenoic acid levels are increased in culture medium from MCF-7 breast cancer cells compared to normal KMST-6 fibroblasts [23]. This differential expression pattern suggests potential roles in cancer cell metabolism and may have implications for understanding cancer-associated metabolic reprogramming [23].
In rodent studies, cis-5-dodecenoic acid has been extensively studied in the context of mitochondrial fatty acid oxidation. Research using intact rat liver mitochondria has demonstrated that cis-5-dodecenoic acid is metabolized through both conventional isomerase-mediated pathways and alternative reduction pathways [24] [25] [26]. The reduction pathway accounts for approximately 61% of cis-5-dodecenoic acid metabolism in rat liver mitochondria, with the remainder processed through conventional beta-oxidation mechanisms [24] [25].
Studies comparing rat liver and heart mitochondria have revealed tissue-specific differences in cis-5-dodecenoic acid metabolism. While liver mitochondria process cis-5-dodecenoic acid essentially through the reduction pathway, heart mitochondria utilize this pathway for only 75% of the metabolism, suggesting tissue-specific adaptations in fatty acid processing [26].
The membrane localization of cis-5-dodecenoic acid reflects its fundamental role as a structural component of cellular membranes and its involvement in membrane fluidity regulation [17] [20] [21]. Based on its physicochemical properties, particularly its predicted logP value, cis-5-dodecenoic acid demonstrates preferential association with cellular membrane systems [17] [20].
In bacterial membrane systems, cis-5-dodecenoic acid serves as a critical component for maintaining optimal membrane fluidity under varying environmental conditions [27] [28] [29]. Studies of Escherichia coli biofilm formation have demonstrated that exogenous addition of cis-5-dodecenoic acid, along with other unsaturated fatty acids such as cis-9-hexadecenoic acid and cis-11-hexadecenoic acid, can influence biofilm architecture and bacterial adhesion properties [28].
The compound's integration into phospholipid bilayers occurs primarily through incorporation into the acyl chains of membrane phospholipids [17] [28] [20]. This integration affects membrane physical properties, including fluidity, permeability, and protein function [28]. The cis configuration of the double bond at the fifth position creates a bend in the fatty acid chain, disrupting tight packing of membrane lipids and thereby increasing membrane fluidity [28].
Mammalian cell membranes also demonstrate specific patterns of cis-5-dodecenoic acid incorporation. The compound's presence in membrane fractions has been confirmed through lipid extraction and analytical chemistry approaches [17] [20]. Its distribution appears to be non-random, with preferential incorporation into specific membrane domains that may be related to its functional roles [20].
Temperature-dependent changes in membrane composition have been observed in cold-adapted bacteria, where increased production of cis-5-dodecenoic acid and other unsaturated fatty acids helps maintain membrane functionality at lower temperatures [30] [31] [32]. This adaptive response illustrates the critical role of membrane-associated cis-5-dodecenoic acid in cellular homeostasis [30] [32].
The subcellular distribution of cis-5-dodecenoic acid demonstrates distinct organelle-specific patterns that reflect the compound's metabolic roles and transport mechanisms [17] [24] [25] [20].
Mitochondrial localization represents one of the most extensively studied aspects of cis-5-dodecenoic acid subcellular distribution. In rat liver mitochondria, cis-5-dodecenoic acid serves as a substrate for fatty acid oxidation through specialized metabolic pathways [24] [25] [26]. The compound undergoes processing via a reduction pathway that accounts for at least 61% of its mitochondrial metabolism [24] [25].
The mitochondrial metabolism of cis-5-dodecenoic acid involves conversion to 3-hydroxydodecanoate through a pathway that cannot be produced by conventional isomerase-mediated mechanisms [24] [25]. This unique metabolic route demonstrates the specialized nature of mitochondrial fatty acid processing and highlights the organelle-specific concentration patterns that develop during active metabolism [24] [25].
Cytoplasmic distribution of cis-5-dodecenoic acid has been predicted based on computational modeling and experimental observations [17] [20] [21]. The compound is primarily located in the cytoplasm according to Human Metabolome Database predictions, where it likely exists as both free fatty acid and bound forms [17] [20]. This cytoplasmic localization facilitates its role as a metabolic intermediate and its transport between different cellular compartments [20].
Endoplasmic reticulum association occurs through the compound's involvement in fatty acid biosynthesis and processing pathways [33] [34]. The endoplasmic reticulum serves as a major site for fatty acid synthesis and modification, and FATP4 (fatty acid transport protein 4) has been found to reside in endoplasmic reticulum-mitochondria microdomains where it promotes fatty acid uptake through ATP-dependent acyl-coenzyme A formation [33].
Lipid droplet accumulation has been observed in engineered bacterial systems and mammalian cells under specific metabolic conditions. In hepatocellular carcinoma cells (Hepa 1-6), treatment with related dodecanoic acid compounds leads to alterations in lipid droplet formation and cellular lipid metabolism. Similar patterns may occur with cis-5-dodecenoic acid under conditions of altered lipid homeostasis.
Organelle membrane specificity appears to vary based on the metabolic state of the cell and the specific physiological conditions [34]. Different organelles demonstrate varying capacities for cis-5-dodecenoic acid uptake, processing, and incorporation into membrane structures. This organelle-specific distribution contributes to the overall cellular function and metabolic regulation [34].
The quantitative distribution of cis-5-dodecenoic acid across different biological matrices demonstrates significant variation depending on the organism, tissue type, and physiological conditions.
Bacterial cell membranes typically contain cis-5-dodecenoic acid at concentrations representing 0.5-5% of total fatty acid content, though this percentage can vary significantly based on growth conditions and bacterial strain [10] [11]. In Escherichia coli engineered for fatty acid overproduction, concentrations can reach up to 202 mg/g dry cell weight of total fatty acids, representing approximately 250% of wild-type levels.
Plant essential oils show remarkable variation in cis-5-dodecenoic acid content, ranging from trace amounts to 436 parts per million in Mitracarpus scaber shoots [8]. Aquilaria sinensis tissues contain detectable but variable amounts depending on the specific plant part and developmental stage [3] [4]. Most plant sources contain the compound at concentrations below 10 parts per million, with essential oils generally showing higher concentrations than whole tissue extracts [8].
Mammalian plasma and serum normally contain trace amounts of cis-5-dodecenoic acid, but concentrations can become elevated in individuals with specific metabolic disorders [17] [20]. Acyl-coenzyme A dehydrogenase deficiency disorders are associated with increased plasma levels, suggesting that quantitative measurements may serve as diagnostic biomarkers [17] [20].
Tissue-specific distribution in mammals shows considerable variation between different organs and cell types. Adipose tissue fatty acid composition studies indicate that subcutaneous adipose tissue contains predominantly oleic acid (43.5%), palmitic acid (21.5%), and linoleic acid (13.9%), with cis-5-dodecenoic acid representing a minor component. However, the precise quantitative distribution of cis-5-dodecenoic acid in human adipose tissue requires further investigation.
Mitochondrial fractions from rat liver demonstrate active metabolism of cis-5-dodecenoic acid, with approximately 61% being processed through the reduction pathway and the remainder through conventional beta-oxidation [24] [25] [26]. This quantitative distribution between metabolic pathways varies between liver and heart mitochondria, with heart mitochondria showing 75% reduction pathway utilization [26].
Cell culture systems provide controlled environments for quantitative analysis of cis-5-dodecenoic acid distribution [23]. Breast cancer cell lines (MCF-7) demonstrate elevated cis-5-dodecenoic acid levels in culture medium compared to normal fibroblasts, though specific quantitative values require standardized analytical protocols [23]. Engineered bacterial cultures can accumulate substantial quantities of the compound under optimized production conditions.
Analytical methodologies for quantitative determination primarily rely on gas chromatography-mass spectrometry following fatty acid methyl ester derivatization. Detection limits typically range from nanogram to microgram quantities depending on the specific analytical platform and sample preparation methods. Stable isotope labeling techniques enable precise quantification of metabolic flux and pathway utilization in research applications [26].
The distribution and concentration of cis-5-dodecenoic acid in biological systems are significantly influenced by various environmental and physiological factors that affect fatty acid metabolism and membrane composition [30] [31].
Temperature effects represent one of the most significant environmental influences on cis-5-dodecenoic acid distribution. In bacterial systems, particularly Escherichia coli, temperature shifts from 42°C to 24°C result in increased ratios of unsaturated to saturated fatty acids within 30 seconds, indicating rapid metabolic adjustments [32]. This response occurs more than 10-fold faster than typical protein synthesis induction, suggesting post-translational regulatory mechanisms [32].
Cold adaptation responses in psychrotrophic bacteria such as Pseudomonas fluorescens BM07 demonstrate enhanced production of cis-5-dodecenoic acid when grown at 5°C compared to higher temperatures . This temperature-dependent modulation reflects the critical role of unsaturated fatty acids in maintaining membrane fluidity under low-temperature conditions [30].
pH influences on fatty acid composition have been demonstrated in thermoacidophilic bacteria such as Bacillus acidocaldarius [30] [31]. When grown at pH values ranging from 2 to 5 and temperatures between 50-70°C, these organisms show interdependent effects of temperature and pH on fatty acid distribution [30] [31]. At lower pH values, increasing temperature raises the proportion of branched-chain fatty acids, while at higher pH values, temperature increases favor cyclic fatty acids [30] [31].
Oxygen availability significantly affects cis-5-dodecenoic acid biosynthesis through its influence on anaerobic fatty acid synthesis pathways [9] [10]. The anaerobic biosynthesis pathway for unsaturated fatty acids, including cis-5-dodecenoic acid, operates independently of oxygen availability and represents the primary route for unsaturated fatty acid production in bacteria [9] [10] [12].
Nutritional status and carbon-nitrogen ratios influence the balance between fatty acid synthesis and storage compound production. Under fed conditions, excess glucose can be converted to fatty acids through the cytosolic fatty acid synthesis pathway, with acetyl-coenzyme A carboxylase serving as the rate-limiting enzyme. Nutrient limitation can redirect metabolic flux away from fatty acid synthesis toward alternative pathways.
Growth phase effects demonstrate that cis-5-dodecenoic acid production is typically higher during exponential growth compared to stationary phase. In engineered Escherichia coli strains designed for fatty acid overproduction, maximum fatty acid yields are achieved during active growth phases when metabolic activity is highest.
Hormonal regulation in mammalian systems influences fatty acid metabolism through insulin and glucagon signaling pathways. Insulin activation promotes fatty acid synthesis through dephosphorylation of acetyl-coenzyme A carboxylase, while glucagon and fasting conditions favor fatty acid oxidation through opposing regulatory mechanisms.
Stress conditions including cold stress, nutrient limitation, and osmotic stress can enhance the production of membrane fluidity-modulating compounds including cis-5-dodecenoic acid [30]. In plant systems, drought stress affects fatty acid desaturation patterns, generally decreasing the degree of fatty acid unsaturation.
Developmental stage influences in plants demonstrate variable concentrations of fatty acids throughout different growth phases. In Paeonia lactiflora, oleanolic acid and ursolic acid concentrations show upward trends from May to September, suggesting developmental regulation of secondary metabolite production. Similar patterns may occur for fatty acid components including cis-5-dodecenoic acid.
Tissue specificity affects the distribution patterns within multicellular organisms. Different tissues demonstrate varying capacities for fatty acid synthesis, storage, and metabolism based on their physiological functions. Photosynthetic tissues typically show higher concentrations of unsaturated fatty acids compared to storage tissues.
Corrosive